

# N-(2-Aminoethyl)-1,3-propanediamine structural formula and isomers.

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## Compound of Interest

Compound Name: *N*-(2-Aminoethyl)-1,3-propanediamine

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An In-depth Technical Guide to **N-(2-Aminoethyl)-1,3-propanediamine**: Structure, Isomerism, and Synthesis

## Abstract

**N-(2-Aminoethyl)-1,3-propanediamine** is a linear polyamine with significant applications in coordination chemistry and materials science. This document provides a detailed overview of its structural formula, key structural isomers, physicochemical properties, and a representative synthesis protocol. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering a consolidated resource for understanding and utilizing this versatile molecule.

## Structural Formula and Chemical Identity

**N-(2-Aminoethyl)-1,3-propanediamine**, also known by its IUPAC name N'-(2-aminoethyl)propane-1,3-diamine, is a triamine with two primary amine groups and one secondary amine group.<sup>[1]</sup> Its chemical structure consists of a propane-1,3-diamine backbone substituted on one of the nitrogen atoms with an aminoethyl group.

The fundamental chemical identifiers for this compound are summarized below:

- Molecular Formula: C<sub>5</sub>H<sub>15</sub>N<sub>3</sub><sup>[2][3]</sup>

- Linear Formula:  $\text{H}_2\text{N}(\text{CH}_2)_3\text{NHCH}_2\text{CH}_2\text{NH}_2$ [\[4\]](#)
- SMILES: NCCCNCCN[\[4\]](#)
- IUPAC Name: N'-(2-aminoethyl)propane-1,3-diamine[\[1\]](#)
- CAS Number: 13531-52-7[\[2\]](#)[\[4\]](#)
- Synonyms: 1,4,8-triazaoctane, 3-azahexane-1,6-diamine, 3-(2-Aminoethylamino)propylamine[\[1\]](#)[\[2\]](#)[\[5\]](#)

## Physicochemical Properties

The physical and chemical properties of **N-(2-Aminoethyl)-1,3-propanediamine** are critical for its handling, application, and analysis. The table below presents key quantitative data compiled from various sources.

Property	Value	Reference(s)
Molecular Weight	117.19 g/mol	<a href="#">[2]</a> <a href="#">[4]</a> <a href="#">[6]</a>
Form	Liquid	<a href="#">[4]</a>
Density	0.928 g/mL at 25 °C	<a href="#">[4]</a> <a href="#">[7]</a>
Boiling Point	221 °C	<a href="#">[7]</a>
Melting Point	10 °C	<a href="#">[7]</a>
Refractive Index (n <sub>20/D</sub> )	1.4815	<a href="#">[4]</a>
Flash Point	97 °C (206.6 °F) - closed cup	<a href="#">[4]</a> <a href="#">[8]</a>

## Isomerism in C<sub>5</sub>H<sub>15</sub>N<sub>3</sub> Polyamines

**N-(2-Aminoethyl)-1,3-propanediamine** is part of a group of structural isomers with the molecular formula C<sub>5</sub>H<sub>15</sub>N<sub>3</sub>. These isomers differ in the connectivity of their carbon and nitrogen atoms, leading to distinct chemical structures and properties. Understanding this isomerism is crucial for synthesis, purification, and application, as different isomers may exhibit varied reactivity and coordination behavior.

The diagram below illustrates the structural relationship between **N-(2-Aminoethyl)-1,3-propanediamine** and its key positional isomers.



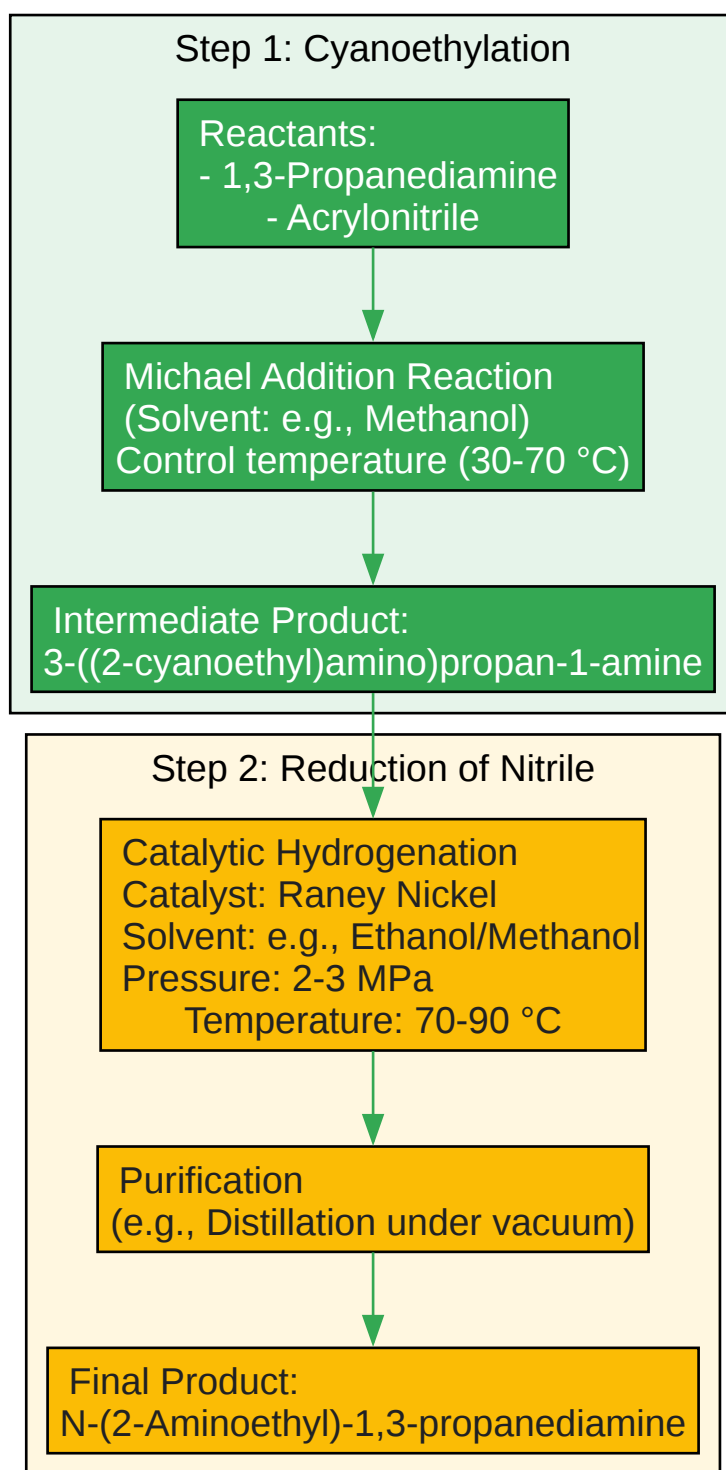
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**Figure 1.** Structural relationship of the target compound and its isomers.

## Representative Synthesis Protocol

While a specific, detailed experimental protocol for the synthesis of **N-(2-Aminoethyl)-1,3-propanediamine** is not readily available in the reviewed literature, a robust and common method for preparing linear polyamines can be adapted. This two-step process involves the cyanoethylation of a suitable diamine followed by the chemical reduction of the resulting nitrile intermediate.

The logical workflow for this synthesis is presented below.



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**Figure 2.** General workflow for the synthesis of **N-(2-Aminoethyl)-1,3-propanediamine**.

## Detailed Experimental Methodology (Representative)

This protocol is a composite representation based on established methods for synthesizing similar polyamines, such as the procedures outlined for related compounds.

Objective: To synthesize **N-(2-Aminoethyl)-1,3-propanediamine** via a two-step process.

#### Step 1: Synthesis of 3-((2-cyanoethyl)amino)propan-1-amine (Intermediate)

- **Reactor Setup:** A three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a thermometer. The reaction is carried out under an inert atmosphere (e.g., Nitrogen).
- **Charging Reactor:** The reactor is charged with 1,3-propanediamine and a suitable solvent such as methanol.
- **Reactant Addition:** Acrylonitrile is added dropwise to the stirred solution via the dropping funnel. The molar ratio of 1,3-propanediamine to acrylonitrile should be carefully controlled (e.g., 1:1) to favor mono-addition.
- **Reaction Conditions:** The temperature of the reaction mixture is maintained between 30-70 °C. The reaction progress is monitored by a suitable analytical technique (e.g., Gas Chromatography - GC) until the consumption of the limiting reactant is complete.
- **Work-up:** Upon completion, the solvent is removed under reduced pressure to yield the crude nitrile intermediate.

#### Step 2: Reduction of 3-((2-cyanoethyl)amino)propan-1-amine

- **Reactor Setup:** A high-pressure autoclave (hydrogenator) is used for this step.
- **Charging Reactor:** The crude nitrile intermediate from Step 1 is dissolved in a solvent (e.g., ethanol or methanol). A slurry of Raney Nickel catalyst in the same solvent is carefully added to the reactor. A base co-catalyst (e.g., NaOH or KOH) may be added to suppress side reactions.
- **Hydrogenation:** The reactor is sealed, purged with hydrogen gas, and then pressurized to 2.0-3.0 MPa. The mixture is heated to 70-90 °C with vigorous stirring.

- **Reaction Monitoring:** The reaction is monitored by the cessation of hydrogen uptake.
- **Work-up and Purification:**
  - After cooling and venting the reactor, the catalyst is carefully filtered off.
  - The solvent is removed from the filtrate by rotary evaporation.
  - The resulting crude product, **N-(2-Aminoethyl)-1,3-propanediamine**, is purified by vacuum distillation to yield the final product.

**Note on Alternative Reducing Agents:** While catalytic hydrogenation is common, chemical reducing agents like lithium aluminum hydride ( $\text{LiAlH}_4$ ) in an anhydrous ether solvent can also be used to reduce the nitrile to the primary amine.<sup>[9]</sup> This method avoids high pressures but requires careful handling of the pyrophoric reagent.

## Applications and Relevance

**N-(2-Aminoethyl)-1,3-propanediamine** serves as a versatile building block and ligand in several areas of chemistry:

- **Coordination Chemistry:** As a tridentate ligand, it forms stable complexes with various metal ions. These complexes are studied for their magnetic, spectroscopic, and reactive properties.
- **Materials Science:** It is employed as a templating agent in the hydrothermal synthesis of porous materials like metal-organic frameworks (MOFs) and zeolites.<sup>[6]</sup> The amine groups guide the structure of the inorganic framework, leading to materials with specific pore sizes and functionalities.

## Conclusion

**N-(2-Aminoethyl)-1,3-propanediamine** is a linear polyamine with well-defined structural and physicochemical properties. Its synthesis, typically achieved through a two-step cyanoethylation and reduction pathway, provides access to a valuable ligand for coordination chemistry and a structural template in materials science. A thorough understanding of its isomeric landscape is essential for targeted synthesis and application development. This guide

provides a foundational reference for researchers working with this and related polyamine compounds.

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